

Thermodynamic Properties of 2-Bromocyclopentanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromocyclopentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of the cis- and trans-isomers of **2-Bromocyclopentanol**. The information is presented to support research, chemical process development, and drug design activities where this compound may be a key intermediate or building block. The data herein is a compilation of calculated and experimental values from various chemical databases.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic parameters for cis- and trans-**2-Bromocyclopentanol**. It is important to note that a significant portion of the available data is derived from computational models, such as the Joback and Crippen methods, and should be considered as estimated values. Experimental data is explicitly noted.

Table 1: Thermodynamic Properties of cis-**2-Bromocyclopentanol**

Property	Symbol	Value	Unit	Source & Method
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-102.44	kJ/mol	Cheméo (Joback Method)[1]
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-232.29	kJ/mol	Cheméo (Joback Method)[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	13.08	kJ/mol	Cheméo (Joback Method)[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	49.79	kJ/mol	Cheméo (Joback Method)[1]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	-	J/mol·K	Cheméo[1]
Ionization Energy	IE	10.19 ± 0.02	eV	NIST (Experimental)[1]

Table 2: Thermodynamic Properties of trans-2-Bromocyclopentanol

Property	Symbol	Value	Unit	Source & Method
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-102.44	kJ/mol	Cheméo (Joback Method)[2]
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-232.29	kJ/mol	Cheméo (Joback Method)[2]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	13.08	kJ/mol	Cheméo (Joback Method)[2]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	49.79	kJ/mol	Cheméo (Joback Method)[2]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	-	J/mol·K	Cheméo[2]
Ionization Energy	IE	10.11 ± 0.02	eV	NIST (Experimental)[2] [3]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental studies on the thermodynamic properties of **2-Bromocyclopentanol** are not readily available in the surveyed literature, standard methodologies for organic compounds of similar structure can be applied. The following are detailed descriptions of common experimental protocols.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of **2-Bromocyclopentanol** can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **2-Bromocyclopentanol** (typically in pellet form for solids or a sealed ampule for liquids) is placed in a sample holder within a high-pressure vessel known as a "bomb".^{[4][5][6]} A known length of fuse wire is positioned to ensure ignition.^{[4][6]}
- **Assembly and Pressurization:** The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.^[7]
- **Calorimeter Setup:** The bomb is submerged in a known volume of water within an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.^[8]
- **Data Analysis:** The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.^[7] The heat released by the combustion of the **2-Bromocyclopentanol** sample is calculated from the observed temperature change. Corrections are made for the heat of ignition of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HBr).

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and the enthalpy of fusion of a substance.

Methodology:

- **Instrumentation:** A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature

program.[\[9\]](#)

- Sample Preparation: A small, accurately weighed sample of **2-Bromocyclopentanol** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Experimental Procedure (for Heat Capacity):
 - A baseline is established by running the DSC with two empty pans.
 - A standard material with a well-known heat capacity, such as sapphire, is run to calibrate the instrument.
 - The **2-Bromocyclopentanol** sample is then run under the same conditions. The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated by comparing the heat flow to the sample with that of the sapphire standard.[\[10\]](#)
- Experimental Procedure (for Enthalpy of Fusion):
 - The sample is subjected to a linear heating ramp through its melting point.
 - The instrument records an endothermic peak as the sample melts.
 - The area under this peak is directly proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$). The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.

Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated.

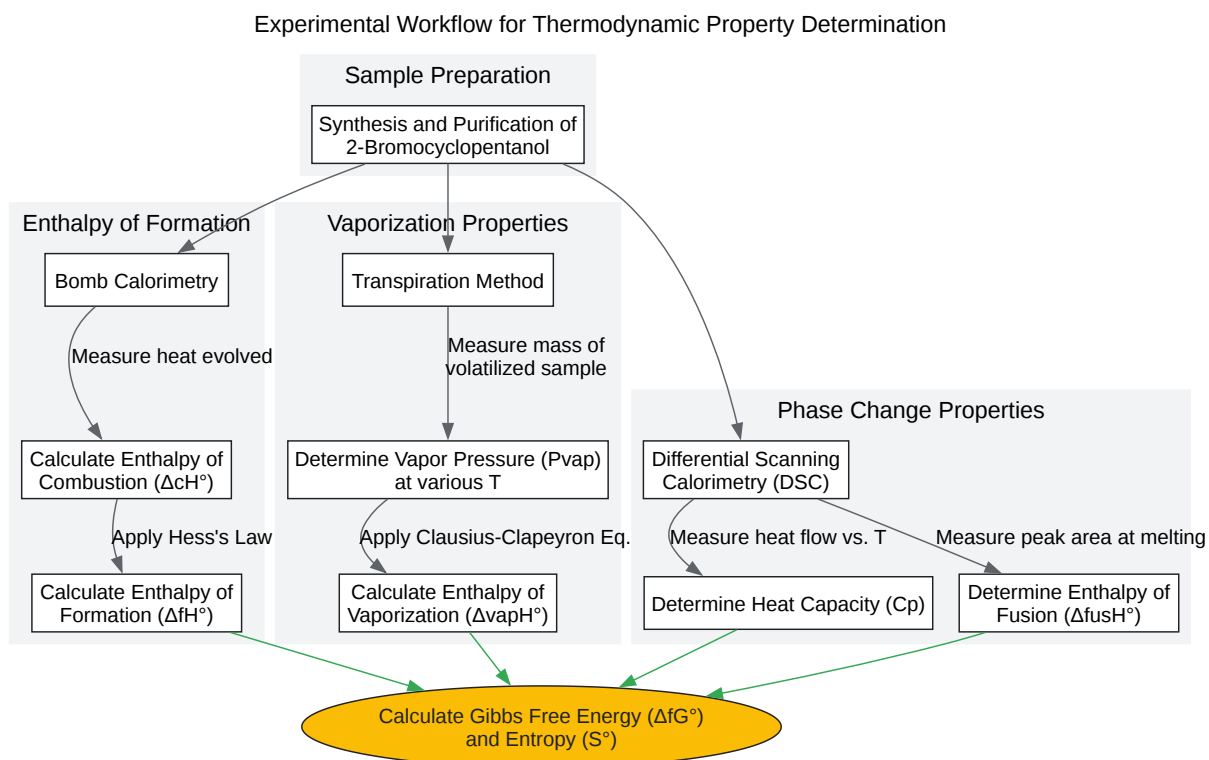
Methodology:

- Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a controlled, slow flow rate through or over a sample of **2-Bromocyclopentanol** maintained at a constant temperature.[\[11\]](#)

- Saturation: The carrier gas becomes saturated with the vapor of the substance. The flow rate is critical; it must be slow enough to ensure saturation but fast enough to prevent diffusion effects.[\[11\]](#)
- Vapor Collection: The gas stream containing the vapor is passed through a condenser or a trap where the vapor is collected and its mass is determined.
- Data Acquisition: The experiment is repeated at several different temperatures.
- Data Analysis: The partial pressure of the **2-Bromocyclopentanol** vapor at each temperature is calculated from the mass of the condensed vapor, the volume of the carrier gas passed, and the ideal gas law.
- Calculation of Enthalpy of Vaporization: The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of **2-Bromocyclopentanol**.



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Caption: A generalized workflow for the experimental determination of thermodynamic properties.

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